2-Methyl-2,4-hexadienoic acid
Overview
Description
2-Methyl-2,4-hexadienoic acid: is an organic compound with the molecular formula C7H10O2. It is a derivative of sorbic acid and is known for its antifungal properties. This compound is also referred to as 2-methylsorbic acid and is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2,4-hexadienoic acid can be synthesized through the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone. The process involves the following steps:
Partial Hydrogenation: 4-hydroxy-6-methyl-2-pyrone is partially hydrogenated to yield 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one.
Thermal Decomposition: The intermediate compound is then thermally decomposed to produce 3-penten-2-one.
Hydrogenation and Dehydration: The 3-penten-2-one is further hydrogenated and dehydrated to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of solid acid catalysts to facilitate the ring-opening reactions of 6-methyl-5,6-dihydro-2-pyrone. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,4-hexadienoic acid undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form saturated acids.
Oxidation: It can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.
Common Reagents and Conditions:
Major Products:
Hydrogenation Products: Methyl esters of hexanoic acid.
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes
Scientific Research Applications
2-Methyl-2,4-hexadienoic acid has several scientific research applications:
Antifungal Agent: It is used as an antifungal metabolite, particularly effective against Talaromyces flavus and other fungi.
Preservative: Derivatives of this compound are evaluated for their preservative efficacy in pharmaceutical products.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and is used in the study of reaction mechanisms and catalysis.
Mechanism of Action
The antifungal activity of 2-methyl-2,4-hexadienoic acid is attributed to its ability to inhibit the growth and germination of fungal spores. It interferes with the synthesis of essential proteins and enzymes in fungi, thereby suppressing their growth . The exact molecular targets and pathways involved in its antifungal action are still under investigation, but it is known to affect proteosynthesis in fungi such as Saccharomyces cerevisiae .
Comparison with Similar Compounds
Sorbic Acid: 2-Methyl-2,4-hexadienoic acid is a derivative of sorbic acid, which is widely used as a food preservative.
Bromomethylsorbic Acid: Another derivative with antifungal properties.
Bromosorbic Acid: Similar in structure and function to this compound.
Uniqueness: this compound is unique due to its enhanced antifungal activity compared to sorbic acid and its bromoderivatives. It is more effective in suppressing the growth of certain fungi and has a broader spectrum of activity .
Properties
IUPAC Name |
(2E,4E)-2-methylhexa-2,4-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+,6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVAVERBPBXACO-VNKDHWASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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